tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane
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Overview
Description
tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane is a complex organic compound that features a combination of fluorine, boron, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a fluorinated benzyl alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce simpler silane derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be used in the development of new pharmaceuticals and diagnostic agents. The presence of boron and fluorine can improve the bioavailability and efficacy of drugs, while the silicon component can enhance stability .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties can improve the performance and durability of these materials .
Mechanism of Action
The mechanism of action of tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The boron atom can form reversible covalent bonds with biomolecules, while the fluorine and silicon atoms can influence the compound’s reactivity and stability. These interactions can modulate biological processes and enhance the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane apart from similar compounds is its unique combination of boron, fluorine, and silicon atoms. This combination provides a distinct set of chemical and physical properties that can be leveraged in various applications, from organic synthesis to material science .
Properties
Molecular Formula |
C19H32BFO3Si |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-11-10-12-15(16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |
InChI Key |
SEQDUWOVEVJVHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CO[Si](C)(C)C(C)(C)C)F |
Origin of Product |
United States |
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